An In-depth Technical Guide to the Chemical Properties of N-isopropyl-3-phenylpropan-1-amine HCl
An In-depth Technical Guide to the Chemical Properties of N-isopropyl-3-phenylpropan-1-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isopropyl-3-phenylpropan-1-amine hydrochloride is a secondary amine belonging to the phenylalkylamine class of compounds. This technical guide provides a comprehensive overview of its core chemical properties, including its synthesis, physicochemical characteristics, and analytical methodologies for its characterization. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. The guide details synthetic routes, predicted and observed spectroscopic data (NMR, IR, MS), solubility profiles, and stability considerations. Furthermore, it outlines validated analytical techniques for the quantification and identification of this compound and its analogs.
Introduction
Phenylalkylamines represent a broad class of compounds with significant pharmacological interest, acting on various targets within the central and peripheral nervous systems. N-isopropyl-3-phenylpropan-1-amine, as a member of this family, possesses a structural motif—a phenyl group separated from a secondary amine by a propyl chain—that suggests potential biological activity. The hydrochloride salt form is commonly employed to enhance solubility and stability for research and pharmaceutical applications. A thorough understanding of its chemical properties is paramount for its synthesis, handling, and evaluation in preclinical and clinical studies. This guide synthesizes available data and theoretical knowledge to provide a detailed chemical profile of N-isopropyl-3-phenylpropan-1-amine HCl.
Molecular Structure and Physicochemical Properties
The chemical structure of N-isopropyl-3-phenylpropan-1-amine consists of a benzene ring attached to a three-carbon aliphatic chain, which is in turn bonded to an isopropyl-substituted amino group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.
Molecular Formula: C₁₂H₂₀ClN Molecular Weight: 213.75 g/mol IUPAC Name: N-isopropyl-3-phenylpropan-1-amine hydrochloride CAS Number: 83979-37-7[1]
Table 1: Predicted and Known Physicochemical Properties
| Property | Value/Prediction | Rationale/Reference |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts. |
| Melting Point | Not explicitly reported. Expected to be a distinct melting point characteristic of a crystalline solid. | Amine hydrochlorides are generally crystalline solids with defined melting points. |
| Solubility | Predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents.[2][3] | The ionic nature of the hydrochloride salt enhances aqueous solubility. The phenyl and alkyl groups contribute to solubility in less polar organic solvents.[2] |
| pKa | Estimated to be around 10-11 for the protonated amine. | Typical pKa range for secondary alkyl amines. |
| LogP (free base) | Predicted to be in the range of 2.5 - 3.5 | Calculated based on the structure, indicating moderate lipophilicity. |
Synthesis of N-isopropyl-3-phenylpropan-1-amine HCl
Several synthetic pathways can be envisaged for the preparation of N-isopropyl-3-phenylpropan-1-amine HCl. A common and logical approach involves the reductive amination of a suitable ketone or the N-alkylation of a primary amine.
Reductive Amination of Phenylacetone
A widely used method for the synthesis of secondary amines is the reductive amination of a ketone with a primary amine. In this case, phenylacetone can be reacted with isopropylamine in the presence of a reducing agent to yield the target compound.
Scheme 1: Synthesis via Reductive Amination
Caption: Reductive amination of phenylacetone with isopropylamine.
Experimental Protocol (Exemplary):
-
Schiff Base Formation: Phenylacetone and a slight excess of isopropylamine are dissolved in a suitable solvent (e.g., methanol, ethanol). The reaction mixture is stirred, often with mild heating, to facilitate the formation of the imine (Schiff base) intermediate. The removal of water, for instance with a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the product.
-
Reduction: The reaction mixture is cooled, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) can be employed.[4]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free base of N-isopropyl-3-phenylpropan-1-amine.
-
Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford N-isopropyl-3-phenylpropan-1-amine HCl.
N-Alkylation of 3-Phenylpropan-1-amine
An alternative route involves the direct alkylation of 3-phenylpropan-1-amine with an isopropyl halide (e.g., 2-bromopropane). This method can sometimes lead to over-alkylation, so careful control of stoichiometry and reaction conditions is necessary.
Scheme 2: Synthesis via N-Alkylation
Caption: N-Alkylation of 3-phenylpropan-1-amine.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of N-isopropyl-3-phenylpropan-1-amine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic signals for the phenyl, propyl, and isopropyl groups. The N-H proton of the secondary ammonium ion will likely appear as a broad signal.[5][6][7] The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift compared to other alkyl protons.[5][7]
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.1 - 7.4 | m | 5H |
| N-H₂⁺ | Variable (broad) | br s | 2H |
| CH (isopropyl) | 3.0 - 3.4 | m | 1H |
| CH₂ (alpha to N) | 2.8 - 3.2 | m | 2H |
| CH₂ (alpha to Ph) | 2.5 - 2.8 | t | 2H |
| CH₂ (beta to N and Ph) | 1.8 - 2.2 | m | 2H |
| CH₃ (isopropyl) | 1.1 - 1.4 | d | 6H |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbons attached to the nitrogen will be deshielded.[5]
Infrared (IR) Spectroscopy
The IR spectrum of N-isopropyl-3-phenylpropan-1-amine HCl will exhibit characteristic absorption bands for the different functional groups present in the molecule. As a secondary amine salt, a broad and strong absorption band is expected in the region of 2700-3000 cm⁻¹, corresponding to the N-H⁺ stretching vibrations.[8][9][10]
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H⁺ stretch (secondary amine salt) | 2700 - 3000 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2980 | Medium to strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| N-H⁺ bend | 1560 - 1620 | Medium |
| C-N stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the free base. The molecular ion peak (M⁺) for the free base (C₁₂H₁₉N) would be at m/z 177.2. A common fragmentation pathway for phenylalkylamines is the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion.[1][11][12]
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in mass spectrometry.
Analytical Methods for Quantification
For the quantitative determination of N-isopropyl-3-phenylpropan-1-amine HCl in various matrices, such as pharmaceutical formulations or biological samples, chromatographic techniques are most suitable.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for the analysis of phenylalkylamines.[13] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[14][15] Derivatization of the amine group may be necessary to improve its chromatographic properties.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of drugs and their metabolites in complex matrices.[16][17]
Stability and Storage
N-isopropyl-3-phenylpropan-1-amine HCl, as a crystalline salt, is expected to be relatively stable under standard laboratory conditions. However, like many amine salts, it may be hygroscopic and should be stored in a tightly sealed container in a cool, dry place, protected from light.[3] Stability studies should be conducted according to ICH guidelines to evaluate its degradation profile under various stress conditions (e.g., heat, humidity, light, and different pH values).[18][19] Phenylpropanolamine hydrochloride has shown instability in liquid formulations containing sugars, so similar incompatibilities should be considered.[20]
Potential Pharmacological Profile and Applications
While specific pharmacological data for N-isopropyl-3-phenylpropan-1-amine HCl is not extensively available in the public domain, its structural similarity to other phenylalkylamines suggests potential activity as a modulator of monoamine neurotransmitter systems. The N-isopropyl group, in comparison to an N-propyl group, can influence biological activity due to differences in steric bulk and metabolic stability.[21] Many N-alkylated phenylpropylamines exhibit effects on serotonin, norepinephrine, and dopamine reuptake, and some have been investigated for their potential as antidepressants, anorectics, or central nervous system stimulants. Further research is required to elucidate the specific pharmacological profile and therapeutic potential of this compound. Some N-phenylpropyl derivatives have also been investigated for their antimicrobial and antioxidant activities.[22]
Conclusion
This technical guide has provided a detailed overview of the known and predicted chemical properties of N-isopropyl-3-phenylpropan-1-amine HCl. By synthesizing information from related compounds and applying fundamental principles of chemistry, a comprehensive profile has been constructed to aid researchers in their work with this molecule. The outlined synthetic routes, spectroscopic data, and analytical methods provide a solid foundation for the synthesis, characterization, and quantification of this compound. As with any research chemical, further empirical studies are necessary to fully validate these predicted properties and to explore its pharmacological potential.
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